molecular formula C20H18N2O2S B6073335 N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide

N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide

Cat. No.: B6073335
M. Wt: 350.4 g/mol
InChI Key: QJNDKXNVTNBMRP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide is a complex organic compound that features a quinoline moiety linked to a propanamide group via a sulfanyl bridge

Properties

IUPAC Name

N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13(23)16-7-5-8-17(12-16)21-20(24)14(2)25-19-11-10-15-6-3-4-9-18(15)22-19/h3-12,14H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNDKXNVTNBMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group and subsequent coupling with the acetylphenyl moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the sulfanyl group may enhance binding affinity or modulate the compound’s reactivity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-2-chloroacetamide
  • N-(4-acetylphenyl)-2-chloroacetamide

Comparison: N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for specific applications in research and industry.

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